molecular formula C21H21NO5S2 B11476457 2-[(4-{[(4-Ethylphenyl)sulfonyl]amino}-1-hydroxynaphthalen-2-yl)sulfanyl]propanoic acid

2-[(4-{[(4-Ethylphenyl)sulfonyl]amino}-1-hydroxynaphthalen-2-yl)sulfanyl]propanoic acid

Cat. No.: B11476457
M. Wt: 431.5 g/mol
InChI Key: SSNVKVNCGLUBFR-UHFFFAOYSA-N
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Description

2-[(4-{[(4-Ethylphenyl)sulfonyl]amino}-1-hydroxynaphthalen-2-yl)sulfanyl]propanoic acid is a complex organic compound with the molecular formula C21H21NO5S2 It is characterized by the presence of a naphthalene ring, a sulfonamide group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(4-Ethylphenyl)sulfonyl]amino}-1-hydroxynaphthalen-2-yl)sulfanyl]propanoic acid typically involves multi-step organic reactions One common approach is to start with the naphthalene derivative, which undergoes sulfonation to introduce the sulfonyl group This is followed by amination to attach the ethylphenyl group

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(4-Ethylphenyl)sulfonyl]amino}-1-hydroxynaphthalen-2-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide.

Scientific Research Applications

2-[(4-{[(4-Ethylphenyl)sulfonyl]amino}-1-hydroxynaphthalen-2-yl)sulfanyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-{[(4-Ethylphenyl)sulfonyl]amino}-1-hydroxynaphthalen-2-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. The naphthalene ring can participate in π-π interactions, influencing molecular recognition processes. The propanoic acid moiety can interact with enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-{[(4-Methylphenyl)sulfonyl]amino}-1-hydroxynaphthalen-2-yl)sulfanyl]propanoic acid
  • 2-[(4-{[(4-Phenylsulfonyl]amino}-1-hydroxynaphthalen-2-yl)sulfanyl]propanoic acid

Uniqueness

2-[(4-{[(4-Ethylphenyl)sulfonyl]amino}-1-hydroxynaphthalen-2-yl)sulfanyl]propanoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

Molecular Formula

C21H21NO5S2

Molecular Weight

431.5 g/mol

IUPAC Name

2-[4-[(4-ethylphenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylpropanoic acid

InChI

InChI=1S/C21H21NO5S2/c1-3-14-8-10-15(11-9-14)29(26,27)22-18-12-19(28-13(2)21(24)25)20(23)17-7-5-4-6-16(17)18/h4-13,22-23H,3H2,1-2H3,(H,24,25)

InChI Key

SSNVKVNCGLUBFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC(C)C(=O)O

Origin of Product

United States

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